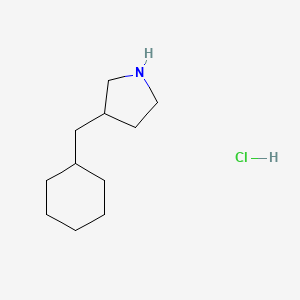

3-(Cyclohexylmethyl)pyrrolidine hydrochloride

Description

Properties

IUPAC Name |

3-(cyclohexylmethyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N.ClH/c1-2-4-10(5-3-1)8-11-6-7-12-9-11;/h10-12H,1-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXAFUXONMCXOSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC2CCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chiral Intermediate in Drug Synthesis

3-(Cyclohexylmethyl)pyrrolidine hydrochloride serves as a significant chiral intermediate in the synthesis of various pharmaceuticals. Its structural properties allow it to be utilized in the preparation of compounds with specific stereochemistry, which is crucial for the efficacy of many drugs. For instance, it is involved in synthesizing calcium antagonists and carbapenem antibiotics, which are essential in treating cardiovascular diseases and bacterial infections, respectively .

Neurotransmitter Analogues

Research indicates that derivatives of pyrrolidine compounds, including this compound, can act as analogues of neurotransmitters. These compounds may influence neurotransmitter systems, potentially leading to new treatments for neurological disorders. The ability to modify the pyrrolidine structure allows for the exploration of various pharmacological profiles .

Enhancing Potency

Studies have shown that modifications to the pyrrolidine ring can significantly enhance the potency of compounds against specific biological targets. For example, substituting different groups on the pyrrolidine structure can lead to variations in activity levels against enzymes or receptors involved in disease processes .

| Compound Modification | IC50 Value (nM) | Activity Level |

|---|---|---|

| Unmodified Pyrrolidine | 720 | Baseline |

| Hydroxylated Pyrrolidine | 180 | Increased |

| Aromatic Substituent | 150 | Enhanced |

This table illustrates how structural changes can lead to improved biological activity.

Analgesics and Anti-inflammatory Agents

The compound has been evaluated for its potential as an analgesic and anti-inflammatory agent. Its ability to modulate pain pathways suggests that it could be developed into a therapeutic option for chronic pain management .

Cardiovascular Applications

Given its role as an intermediate in calcium antagonists, there is ongoing research into its direct effects on cardiovascular health. Studies are investigating how this compound might influence heart rate and vascular resistance, which could lead to new treatments for hypertension and related conditions .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

- Case Study 1 : A study demonstrated that derivatives of pyrrolidine exhibited significant inhibition of NAPE-PLD, an enzyme involved in lipid metabolism, suggesting potential applications in metabolic disorders .

- Case Study 2 : Research highlighted the use of this compound in synthesizing novel analgesics that showed promise in preclinical trials for pain relief without the side effects commonly associated with traditional opioids .

Mechanism of Action

The mechanism by which 3-(Cyclohexylmethyl)pyrrolidine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may act as a ligand for specific receptors or enzymes, influencing biological processes. The exact mechanism depends on the context of its application and the specific biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The table below highlights key structural and physicochemical differences between 3-(Cyclohexylmethyl)pyrrolidine hydrochloride and related pyrrolidine derivatives:

Key Observations :

- Substituent Effects: The cyclohexylmethyl group in the target compound enhances lipophilicity compared to smaller substituents like cyclopropylmethyl . Boc-protected derivatives (e.g., 3-(Boc-amino)pyrrolidine hydrochloride) are more polar, aiding in peptide synthesis .

- Molecular Weight : Arylcyclohexylamine derivatives (e.g., 3-Methyl Rolicyclidine) have higher molecular weights (>270 g/mol) due to aromatic and cyclohexyl groups, which may affect blood-brain barrier penetration .

- Stability : Compounds with labile groups (e.g., Boc-protected amines) require stringent storage conditions (inert gas, 2–8°C) , whereas arylcyclohexylamines are stable at -20°C for ≥5 years .

Pharmacological and Functional Comparisons

Arylcyclohexylamines vs. Aliphatic Derivatives

- 3-Methyl Rolicyclidine Hydrochloride (CAS: 1622348-68-8): As an arylcyclohexylamine, it acts as an NMDA receptor antagonist, similar to phencyclidine (PCP) . Its pyrrolidine core differentiates it from piperidine-based PCP analogues in binding affinity .

- This compound : Lacks the aryl group of Rolicyclidine, likely reducing CNS activity. Its aliphatic substituent may favor peripheral targets.

Sulfonyl and Halogenated Derivatives

- 3-(Methylsulfonyl)pyrrolidine Hydrochloride : The sulfonyl group increases electrophilicity, making it reactive in nucleophilic substitutions. This property is exploited in protease inhibitor design .

Biological Activity

3-(Cyclohexylmethyl)pyrrolidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biochemical interactions, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C12H19ClN

- CAS Number : 2098129-56-5

This compound features a pyrrolidine ring substituted with a cyclohexylmethyl group, which influences its pharmacological properties.

This compound interacts with various biological targets, primarily through:

- Receptor Modulation : It may act as a modulator for neurotransmitter receptors, influencing synaptic transmission.

- Enzyme Inhibition/Activation : Similar compounds have been shown to interact with enzymes critical for metabolic pathways, potentially affecting cellular metabolism and signaling pathways .

Biological Activity and Therapeutic Potential

Research indicates that this compound may exhibit several biological activities:

1. Neuropharmacological Effects

Studies suggest that pyrrolidine derivatives can influence neurotransmitter systems, particularly in the central nervous system (CNS). For instance:

- Dopaminergic Activity : Compounds with similar structures have shown potential as dopamine receptor modulators, which could be beneficial in treating disorders like schizophrenia and Parkinson's disease .

2. Antimicrobial Properties

Preliminary investigations indicate that pyrrolidine derivatives may possess antimicrobial activity. This is particularly relevant in the context of developing new antibiotics due to rising resistance against existing drugs .

3. Anti-inflammatory Effects

Some studies have highlighted the anti-inflammatory properties of pyrrolidine derivatives. They may inhibit pathways involved in inflammation, such as the fractalkine-CX3CR1 pathway, which is significant in conditions like inflammatory bowel disease .

Case Studies and Research Findings

- A study demonstrated that similar pyrrolidine compounds exhibited significant agonistic activity on specific receptors, suggesting potential applications in metabolic disorders .

- Another research project focused on the synthesis of chiral intermediates from pyrrolidine derivatives, emphasizing their utility in drug development for various therapeutic areas including cancer and diabetes .

Data Table: Biological Activities of Pyrrolidine Derivatives

Preparation Methods

Alkylation of Pyrrolidine Derivatives

One common approach is the alkylation of pyrrolidine or its protected derivatives with cyclohexylmethyl halides or equivalents. This method involves:

- Starting from pyrrolidine or a protected pyrrolidine intermediate.

- Using cyclohexylmethyl bromide or chloride as the alkylating agent.

- Employing a base such as sodium hydride or potassium carbonate to deprotonate the pyrrolidine nitrogen.

- Conducting the reaction in polar aprotic solvents (e.g., DMF, DMSO) under controlled temperature.

This method yields 3-(cyclohexylmethyl)pyrrolidine, which can be converted to its hydrochloride salt by treatment with hydrogen chloride gas or aqueous HCl.

Reductive Cyclization from Amino Acid Precursors

A more sophisticated method involves the use of amino acid derivatives as starting materials, inspired by the preparation of related pyrrolidine compounds:

- Starting from 4-amino-(S)-2-hydroxybutyric acid or similar chiral amino acids.

- Protecting the amine group, reducing carboxylic acid to primary alcohol.

- Halogenating the alcohol to introduce a leaving group.

- Cyclization via intramolecular nucleophilic substitution to form the pyrrolidine ring.

- Subsequent alkylation with cyclohexylmethyl halides or via reductive amination to introduce the cyclohexylmethyl substituent.

- Final deprotection and conversion to hydrochloride salt.

This method allows for stereochemical control and production of optically pure compounds, important for pharmaceutical applications.

Synthesis via Pyrrolidine-2,5-dione Intermediates

Research on related compounds such as 3-cyclohexylmethyl-substituted pyrrolidine-2,5-diones suggests:

- Preparing the pyrrolidine-2,5-dione ring system with a cyclohexylmethyl substituent at the 3-position.

- Subsequent reduction or functional group transformations to open the dione ring and yield the target 3-(cyclohexylmethyl)pyrrolidine.

- Salt formation with hydrochloric acid to obtain the hydrochloride.

Although this method is more complex, it offers routes to analogues with potential bioactivity.

Typical Reaction Conditions and Purification

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Amine protection | Carbamates or amides formation | Protects nitrogen for selective reactions |

| Reduction of carboxylic acid | Sodium borohydride or lithium aluminum hydride | Converts acid to alcohol |

| Halogenation | Thionyl chloride, phosphorus halides | Introduces leaving group for cyclization |

| Cyclization | Base (Na2CO3, K2CO3, NaOH, KOH, TEA) in water or C1-C4 alcohols | Intramolecular nucleophilic substitution |

| Alkylation | Cyclohexylmethyl halide, base, polar aprotic solvent | Introduces cyclohexylmethyl substituent |

| Salt formation | HCl gas or aqueous HCl | Forms stable hydrochloride salt |

| Purification | Extraction, filtration, distillation under reduced pressure | Ensures chemical and optical purity |

Research Findings and Yields

- Industrially viable methods emphasize mild reaction conditions and simple purification steps, such as distillation under reduced pressure without extensive chromatography.

- Alkylation reactions typically achieve yields above 70%, with purity confirmed by gas chromatography and optical rotation measurements.

- Stereoselective methods using chiral amino acid precursors yield optically pure products, essential for pharmaceutical intermediates.

- Extraction with organic solvents such as ethyl acetate or chloroform followed by drying and filtration is standard for isolating intermediates and final products.

Summary Table of Preparation Routes

| Method | Starting Material | Key Steps | Advantages | Limitations |

|---|---|---|---|---|

| Alkylation of pyrrolidine | Pyrrolidine + cyclohexylmethyl halide | Deprotonation, alkylation, salt formation | Simple, high yield | Possible side reactions, racemization risk |

| Reductive cyclization from amino acid | 4-amino-(S)-2-hydroxybutyric acid | Protection, reduction, halogenation, cyclization, alkylation | High stereochemical control, industrial scalability | Multi-step, requires chiral precursors |

| Pyrrolidine-2,5-dione intermediates | Pyrrolidine-2,5-dione derivatives | Synthesis of dione, reduction, functionalization | Access to analogues, potential bioactivity | Complex, lower overall yield |

Q & A

Q. What are the optimal synthetic routes for 3-(Cyclohexylmethyl)pyrrolidine hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves alkylation of pyrrolidine with cyclohexylmethyl halides, followed by hydrochloride salt formation. Key steps include:

- Alkylation: React pyrrolidine with cyclohexylmethyl bromide or chloride in a polar aprotic solvent (e.g., DMF or acetonitrile) under reflux (60–80°C) for 12–24 hours. Use a base like K₂CO₃ to neutralize HBr/HCl byproducts .

- Purification: Employ column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the free base.

- Salt Formation: Treat the free base with HCl gas or concentrated HCl in diethyl ether to precipitate the hydrochloride salt. Monitor pH to ensure stoichiometric equivalence .

- Optimization: Use design-of-experiment (DoE) approaches to vary temperature, solvent polarity, and reaction time. High-throughput screening (HTS) can identify ideal conditions for yield and purity .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR in D₂O or DMSO-d₆ to confirm the cyclohexylmethyl group (δ 1.0–2.5 ppm for cyclohexyl protons) and pyrrolidine ring (δ 2.5–3.5 ppm for N-CH₂). ¹H-¹³C HSQC/HMBC correlations verify connectivity .

- Mass Spectrometry: ESI-MS in positive ion mode to observe [M+H]⁺ or [M+Cl]⁻ adducts. High-resolution MS (HRMS) confirms molecular formula (e.g., C₁₁H₂₁N·HCl) .

- HPLC: Reverse-phase C18 column (mobile phase: 0.1% TFA in water/acetonitrile) with UV detection (210–220 nm) to assess purity (>98%) .

Advanced Research Questions

Q. How can computational methods predict the receptor binding affinities and selectivity of this compound?

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina or Schrödinger Suite to model interactions with arylcyclohexylamine targets (e.g., NMDA receptors). Focus on hydrophobic pockets accommodating the cyclohexyl group and hydrogen bonds with the pyrrolidine N-H⁺ .

- MD Simulations: Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to evaluate binding stability. Analyze root-mean-square deviation (RMSD) and ligand-protein interaction fingerprints .

- QSAR Models: Train models on structurally similar compounds (e.g., 3-methyl Rolicyclidine) to predict IC₅₀ values for novel targets. Validate with in vitro assays (e.g., radioligand displacement) .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Assay Standardization: Replicate studies using identical cell lines (e.g., HEK293 expressing NMDA receptors) and buffer conditions (pH 7.4, 37°C). Control for batch-to-batch compound variability via NMR and HPLC .

- Orthogonal Techniques: Combine electrophysiology (patch-clamp) with calcium imaging to cross-validate receptor modulation. Use SPR (surface plasmon resonance) for direct binding kinetics .

- Meta-Analysis: Apply statistical tools (e.g., Bayesian inference) to aggregate data from multiple studies, weighting results by assay robustness .

Q. How should researchers design experiments to study the metabolic stability and degradation pathways of this compound?

Methodological Answer:

- In Vitro Metabolism: Incubate with liver microsomes (human/rat) and NADPH cofactor. Monitor degradation via LC-MS/MS over 0–120 minutes. Identify metabolites (e.g., hydroxylated cyclohexyl or N-demethylated products) .

- Isotope Labeling: Synthesize deuterated analogs (e.g., cyclohexyl-d₁₂) to trace metabolic pathways. Use HRMS to detect isotopic shifts in metabolites .

- Stability Studies: Expose the compound to simulated gastric fluid (pH 2) and intestinal fluid (pH 6.8) to assess hydrolysis. Compare half-lives under oxidative (H₂O₂) and photolytic (UV light) conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.